5-Cyclopropoxy-4-(methylthio)picolinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-4-(methylthio)picolinic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(methylthio)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis for the development of new compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s antiviral properties could be explored for therapeutic applications against viral infections.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylthio)picolinic acid is not fully understood. based on the properties of picolinic acid, it may exert its effects by binding to zinc finger proteins (ZFPs) and disrupting their function . This disruption can inhibit viral replication and other cellular processes involving ZFPs .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A natural broad-spectrum antiviral that inhibits viral entry by targeting membrane fusion events.
4-Cyclopropoxy-5-(methylthio)picolinic Acid: A structural isomer with similar functional groups but different positioning on the picolinic acid core.
Uniqueness
5-Cyclopropoxy-4-(methylthio)picolinic acid is unique due to the specific positioning of the cyclopropoxy and methylthio groups on the picolinic acid core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c1-15-9-4-7(10(12)13)11-5-8(9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
XMTSBPCMZWZBBV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
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